molecular formula C6H9ClF3NO B13909554 rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B13909554
M. Wt: 203.59 g/mol
InChI Key: BYOXZPKKLYRPCG-ASMLCRKRSA-N
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Description

rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions generally include the use of palladium catalysts, appropriate ligands, and specific reaction temperatures and times to ensure optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Comparison with Similar Compounds

    2-azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but may lack the trifluoromethyl group.

    Trifluoromethylated compounds: These compounds contain the trifluoromethyl group but differ in their overall structure.

Uniqueness: rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is unique due to its combination of a bicyclic structure and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific research applications .

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

(1S,3R,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m0./s1

InChI Key

BYOXZPKKLYRPCG-ASMLCRKRSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@@H](O2)C(F)(F)F.Cl

Canonical SMILES

C1C2CNC1C(O2)C(F)(F)F.Cl

Origin of Product

United States

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